molecular formula C8H13NO2 B7777391 (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No. B7777391
M. Wt: 155.19 g/mol
InChI Key: JMZDITNNFGJZLT-POYBYMJQSA-N
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Description

“(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid” is a chemical compound with the molecular formula C8H13NO2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid” is represented by the SMILES string: C1C[C@@H]2CC@(NC2)C(=O)O . This indicates that the molecule has a bicyclic structure with a carboxylic acid group attached.


Physical And Chemical Properties Analysis

The molecular weight of “(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid” is 191.65 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

  • Use in Asymmetric Synthesis : It was used as an efficient chiral auxiliary in Michael-type reactions via enamines (Martens & Lübben, 1991).

  • Proline Analogue Synthesis : A straightforward synthesis of this compound as a new proline analogue with a bicyclic structure is described, highlighting its potential in creating novel amino acid analogues (Casabona, Jiménez & Cativiela, 2007).

  • Synthesis of Molecular Scaffolds : The compound was synthesized starting from tartaric acid and amino acids, showcasing its utility in creating diverse molecular scaffolds (Cini et al., 2002).

  • Biological Activity Evaluation : An efficient synthesis of its stereoisomers was conducted, and their biological activity was evaluated on the GABA receptor, suggesting its potential in pharmaceutical applications (Gelmi et al., 2007).

  • Structural and Conformational Studies : Various studies have focused on the structural and conformational aspects of derivatives of this compound, enhancing our understanding of its chemical properties (Arias-Pérez et al., 2003).

  • Synthesis of Chiral Compounds : The compound has been used in the synthesis of chiral cyclic amino acid esters, contributing to the field of stereoselective synthesis (Moriguchi et al., 2014).

properties

IUPAC Name

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)5-9-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZDITNNFGJZLT-POYBYMJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@](C1)(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Reactant of Route 2
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Reactant of Route 3
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Reactant of Route 4
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Reactant of Route 5
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Reactant of Route 6
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid

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